2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-15-18-12-13-23(17-10-6-3-7-11-17)19(18)22-20(21-15)24-14-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYHTPAVRVWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Methyl-3,3-Dichloroacrylonitrile and Trimethyl Orthoformate
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via a modified Haobaoyu protocol. Reaction of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane at 80°C for 6 hours yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate IV). This diene undergoes cyclization with formamidine acetate in methanol under basic conditions (sodium methoxide) to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The methyl group at position 4 originates from the acrylonitrile starting material, while the chlorine at position 4 serves as a leaving group for subsequent functionalization.
Structural Modification for Dihydro Formation
To achieve the 6,7-dihydro-5H configuration, the unsaturated pyrrolo[2,3-d]pyrimidine core undergoes catalytic hydrogenation. Using 10% Pd/C in ethanol under 50 psi H₂ at 25°C for 12 hours selectively reduces the pyrrole ring’s double bond without affecting the pyrimidine aromaticity. This step is critical for introducing the partial saturation required for the target compound’s biological activity.
Installation of the 7-Phenyl Group via Suzuki-Miyaura Coupling
Boronic Acid Cross-Coupling
The phenyl group at position 7 is introduced using a Suzuki-Miyaura reaction. A mixture of 2-(benzylsulfanyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-7-bromide (1.0 equiv), phenylboronic acid (1.2 equiv), PdCl₂(dppf) (5 mol%), and K₂CO₃ (3.0 equiv) in degassed dioxane/water (4:1) is heated at 80°C for 8 hours. The reaction affords the 7-phenyl derivative in 85% yield after purification.
Regioselectivity and Byproduct Analysis
Regioselectivity is ensured by the electron-deficient nature of the pyrrolopyrimidine core, which directs the palladium catalyst to the bromine at position 7. Minor byproducts (<5%) arise from homocoupling of phenylboronic acid, mitigated by strict control of stoichiometry and reaction time.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₁H₂₀N₃S ([M+H]⁺): 338.1325. Found: 338.1328.
Challenges and Alternative Pathways
Competing Side Reactions
- Oxidation of Benzylsulfanyl : Prolonged exposure to air converts the thioether to a sulfone. Storage under N₂ and addition of antioxidants (e.g., BHT) mitigate this.
- Over-Hydrogenation : Excessive H₂ pressure during dihydro formation reduces the pyrimidine ring. Controlled conditions (low pressure, short duration) preserve aromaticity.
Alternative Routes via Cycloaddition
A Diels-Alder approach using 2-methyl-1,3-butadiene and a cyanopyrimidine dienophile was explored but yielded <30% of the target product due to poor regiocontrol.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of sulfides to sulfoxides or sulfones.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 338415-97-7
- Molecular Formula : C₂₀H₁₉N₃S
- Molecular Weight : 333.45–333.46 g/mol
- Key Substituents :
- Position 2 : Benzylsulfanyl (-S-CH₂-C₆H₅)
- Position 4 : Methyl (-CH₃)
- Position 7 : Phenyl (-C₆H₅)
Structural Features: This compound belongs to the pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic heterocycle with a fused pyrrole and pyrimidine ring. The methyl group at position 4 contributes to steric bulk and metabolic stability .
The commercial purity of this compound exceeds 90% .
The pyrrolo[2,3-d]pyrimidine core is versatile in medicinal chemistry. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The benzylsulfanyl group in the target compound increases logP compared to the methylsulfanyl analog (). The dichlorophenyl substituent further elevates hydrophobicity, likely enhancing membrane permeability .
- The sulfonamide group in ’s compound introduces hydrogen-bonding capacity, improving target interaction in aqueous environments .
Biological Relevance :
- The 4-chloro derivative (CAS 16372-08-0) is a key precursor to Tofacitinib, a clinically approved JAK inhibitor. Its simplicity (MW 155.59) allows facile derivatization .
- The dichlorophenyl analog () may exhibit enhanced kinase inhibition due to electron-withdrawing Cl groups, which stabilize ligand-receptor interactions .
Synthetic Challenges :
- Low yields (e.g., 18% for III-17) highlight difficulties in constructing complex pyrrolo[2,3-d]pyrimidine derivatives, likely due to steric hindrance from substituents like the benzylsulfanyl group .
Crystallographic Characterization :
- SHELX software () is widely used for refining crystal structures of such compounds, aiding in understanding hydrogen-bonding patterns (e.g., graph set analysis in ) .
Biological Activity
2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine family and exhibits a unique structural configuration that may contribute to its pharmacological properties. The following sections will delve into its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the cyclization of specific precursors. A common synthetic route includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with benzyl chloride in the presence of sodium methoxide (MeONa) as a base in butanol at reflux temperature. This method allows for the formation of the desired compound with a focus on optimizing yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer domains.
Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines possess significant anti-inflammatory properties. For instance, compounds similar to 2-(benzylsulfanyl)-4-methyl-7-phenyl have shown efficacy in inhibiting inflammatory mediators such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Recent investigations into the anticancer activity of this compound have revealed promising results. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that 2-(benzylsulfanyl)-4-methyl-7-phenyl significantly reduced cell viability at concentrations ranging from 10 to 50 µM after 48 hours of exposure.
Concentration (µM) Cell Viability (%) 10 85 25 65 50 30 - Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
The precise mechanism through which 2-(benzylsulfanyl)-4-methyl-7-phenyl exerts its biological effects is still under investigation. However, it is hypothesized that its action involves:
- Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune response and inflammation.
- Modulation of Apoptotic Pathways : By influencing key proteins involved in apoptosis, the compound may promote cancer cell death.
Comparison with Similar Compounds
The biological activity of 2-(benzylsulfanyl)-4-methyl-7-phenyl can be compared with other pyrimidine derivatives known for their therapeutic properties:
| Compound Name | Biological Activity |
|---|---|
| Pyrazolo[4,3-d]pyrimidine | Anti-inflammatory |
| Thieno[2,3-d]pyrimidine | Anticancer |
| Benzo[h]chromeno[2,3-d]pyrimidine | Anticancer |
Q & A
Q. Methodological Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
